N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine
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Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine is a compound that belongs to the class of quinoline derivatives. This compound is known for its unique structure, which combines a quinoline ring with a pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine typically involves the condensation of quinoline derivatives with pyrrole intermediates. One common method includes the use of quinoline-7-amine and 3,4-dihydro-2H-pyrrole under specific reaction conditions such as the presence of a base and a suitable solvent like tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives .
Scientific Research Applications
N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A related compound with a pyridine ring instead of quinoline.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another quinoline derivative with potential biological activities
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine is unique due to its specific combination of a quinoline ring and a pyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C13H13N3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-7-amine |
InChI |
InChI=1S/C13H13N3/c1-3-10-5-6-11(9-12(10)14-7-1)16-13-4-2-8-15-13/h1,3,5-7,9H,2,4,8H2,(H,15,16) |
InChI Key |
LHGATMLGQXEAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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